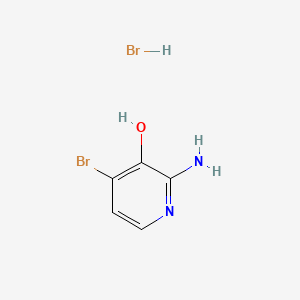

2-Amino-4-bromopyridin-3-ol hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-bromopyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O.BrH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDPXMBYUFHXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659344 | |

| Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114414-17-4 | |

| Record name | 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide: Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol. It is a heterocyclic compound containing a pyridine ring substituted with an amino group, a hydroxyl group, and a bromine atom. The hydrobromide salt form often enhances stability and simplifies handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation |

| CAS Number | 114414-17-4 | [1][2][3] |

| Molecular Formula | C₅H₆Br₂N₂O | [1][2][3] |

| Molecular Weight | 269.92 g/mol | [1] |

| Appearance | Dark brown solid or White to off-white Solid | [1][2] |

| Melting Point | Not Available | [1][4] |

| Boiling Point | Not Available | [1][4] |

| Solubility | Not Available | [1][4] |

| Storage | Keep in dark place, Inert atmosphere, Store at 4 to 8 °C | [1] |

Table 2: Properties of the Free Base (2-Amino-4-bromopyridin-3-ol)

| Property | Value | Citation |

| CAS Number | 114335-54-5 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O | [4] |

| Molecular Weight | 189.01 g/mol | [4] |

| Appearance | Powder | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Structure

The chemical structure of 2-Amino-4-bromopyridin-3-ol consists of a pyridine ring with substituents at positions 2, 3, and 4. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring or the amino group by hydrobromic acid.

Chemical Structure:

-

2-Amino-4-bromopyridin-3-ol: The core structure is a pyridine ring. At position 2, there is an amino group (-NH₂). At position 3, there is a hydroxyl group (-OH). At position 4, there is a bromine atom (-Br).

-

Hydrobromide Salt: The HBr molecule protonates a basic site on the 2-Amino-4-bromopyridin-3-ol molecule, typically the pyridine ring nitrogen, forming a pyridinium bromide salt.

Spectroscopic Data

Table 3: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol

| Technique | Ion | m/z |

| Mass Spectrometry (MS) | [M+H]⁺ | 189.3, 191.1 |

The observed isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of a single bromine atom.

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 2-amino-3-hydroxypyridine.

Synthesis of this compound

Materials:

-

2-amino-3-hydroxypyridine

-

Bromine

-

Acetic acid

-

Ether

Procedure:

-

A suspension of 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) is prepared in acetic acid (e.g., 300 mL) in a reaction vessel equipped with a mechanical stirrer and cooled to 5-10 °C in an ice bath.

-

Bromine (e.g., 11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 120-125 °C for 12 hours.

-

The reaction mixture is then concentrated under reduced pressure to yield the crude product.

-

The crude product is triturated with ether (e.g., 3 x 50 mL) and dried under vacuum to afford this compound as a solid. The product can often be used in subsequent steps without further purification.

Visualizations

Logical Relationship of Compound Forms

Caption: Relationship between the free base and its hydrobromide salt.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of amino, hydroxyl, and bromo functional groups on the pyridine ring of 2-Amino-4-bromopyridin-3-ol makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, enabling the exploration of chemical space in drug discovery programs.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-4-bromopyridin-3-ol [srdpharma.com]

- 5. 114335-54-5|2-Amino-4-bromopyridin-3-ol|BLD Pharm [bldpharm.com]

A Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide (CAS: 114414-17-4): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromopyridin-3-ol hydrobromide, with the CAS number 114414-17-4, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique trifunctionalized pyridine structure, featuring amino, bromo, and hydroxyl groups, renders it a versatile synthetic intermediate for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging role as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is a stable salt, which enhances its solubility in polar solvents, a desirable characteristic for a synthetic reagent.[1] The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted library synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114414-17-4 | [2] |

| Molecular Formula | C₅H₆Br₂N₂O | [2] |

| Molecular Weight | 269.92 g/mol | [2] |

| Appearance | Very dark red to dark brown crystalline solid | [3][4] |

| Purity | Typically ≥95-97% | [1][] |

| IUPAC Name | 2-amino-4-bromopyridin-3-ol;hydrobromide | [] |

| InChI Key | AZDPXMBYUFHXAN-UHFFFAOYSA-N | [] |

| SMILES | C1=CN=C(C(=C1Br)O)N.Br | [] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-amino-3-hydroxypyridine. This method is efficient and yields the target compound in good purity for subsequent applications.

Experimental Protocol: Synthesis from 2-amino-3-hydroxypyridine

This protocol is adapted from established synthetic procedures.[3][4]

Materials:

-

2-amino-3-hydroxypyridine (1.0 eq)

-

Bromine (1.1-1.2 eq)

-

Acetic acid

-

Diethyl ether

Procedure:

-

A suspension of 2-amino-3-hydroxypyridine in acetic acid is prepared in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. The mixture is cooled to a temperature of 5-10 °C.

-

Bromine is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.

-

The reaction mixture is concentrated under reduced pressure to yield the crude product.

-

The crude product is triturated with diethyl ether (3x) and dried under vacuum to afford this compound as a solid.

Expected Yield: Approximately 74%[3] Mass Spectrometry (m/z): 189.3, 191.1 ([M+H]⁺)[4]

References

A Comprehensive Technical Guide to 2-Amino-4-bromopyridin-3-ol Hydrobromide for Research and Development

This technical guide provides an in-depth overview of 2-Amino-4-bromopyridin-3-ol hydrobromide, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and visualizes the synthetic workflow.

Core Compound Data

This compound is a pyridinol derivative with significant potential in the synthesis of novel therapeutic agents. Its chemical properties make it a versatile building block in medicinal chemistry.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 114414-17-4 | [1][2][3] |

| Molecular Formula | C₅H₆Br₂N₂O | [1][3] |

| Molecular Weight | 269.92 g/mol | [1] |

| Appearance | White or off-white solid[3], Dark brown solid[4] | |

| Purity | ≥ 98% | [3] |

| Storage | Sealed, dry, low temperature, and protected from light | [3] |

Experimental Protocols: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 2-amino-3-hydroxypyridine. This method is noted for its straightforward procedure and accessibility for research purposes.

2.1. Materials and Reagents

-

2-Amino-3-hydroxypyridine

-

Bromine

-

Acetic acid

-

Ether

2.2. Equipment

-

Mechanically stirred reaction vessel

-

Dropping funnel

-

Heating mantle with temperature control

-

Rotary evaporator

-

Vacuum drying apparatus

2.3. Synthesis Procedure [2]

-

Reaction Setup: A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.

-

Bromination: The suspension is cooled to a temperature of 5-10 °C. Bromine (11.2 mL, 0.21 mol) is then added dropwise to the stirred suspension.

-

Reaction Progression: Following the addition of bromine, the reaction mixture is allowed to return to room temperature.

-

Heating: The mixture is subsequently heated to a temperature of 120-125 °C and maintained for 12 hours.

-

Isolation of Crude Product: After the 12-hour heating period, the reaction mixture is concentrated to yield the crude product.

-

Purification: The crude product is triturated with ether (3 x 50 mL) and then dried under vacuum. This process affords this compound as a dark brown solid.[4] The product can often be used in subsequent reactions without further purification.

2.4. Analytical Data

-

Mass Spectrometry (MS): m/z values of 189.3 and 191.1, corresponding to [M+H]⁺, have been reported for the free base.[4]

Visualized Workflow and Pathways

To further elucidate the experimental process, the following diagrams provide a visual representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

While this guide focuses on the synthesis and properties of this compound, it is important to note the broader context of its utility. The related compound, 2-Amino-4-bromopyridine, serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] Its structural features are valuable for developing drugs targeting conditions such as Alzheimer's disease and various cancers.[5] The functional groups on these pyridine derivatives allow for diverse chemical modifications, making them key building blocks for creating complex molecular architectures in the pursuit of novel therapeutics.[5][6]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR | 114414-17-4 [chemicalbook.com]

- 3. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR, CasNo.114414-17-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. 2-AMINO-3-HYDROXY-4-BROMOPYRIDINE HBR synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromopyridin-3-ol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the critical methodologies for determining the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API) intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. A comprehensive understanding of these properties is paramount for its successful application in further synthetic steps and for the development of safe and effective drug products. This document details standardized experimental protocols for solubility and stability assessment, including forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The presented frameworks are designed to enable researchers to generate the necessary data for informed decision-making in the drug development process.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆Br₂N₂O | [2] |

| Molecular Weight | 269.92 g/mol | [2] |

| Physical State | Solid | [2] |

| CAS Number | 114414-17-4 | [2] |

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.

Recommended Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution across a physiologically relevant pH range at a constant temperature.

Materials:

-

This compound (high purity)

-

Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Syringe filters (e.g., 0.45 µm pore size)

Procedure:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2 to 7.4).

-

Add an excess amount of this compound to a known volume of each buffer solution in sealed containers. The presence of undissolved solid should be visually confirmed.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to permit the settling of excess solid.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Perform all measurements in triplicate to ensure accuracy and precision.

Data Presentation: pH-Solubility Profile

The quantitative data obtained from the shake-flask method should be summarized in a clear and structured table.

| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 25 | [Insert Data] | [Insert Data] |

| 4.5 | 25 | [Insert Data] | [Insert Data] |

| 6.8 | 25 | [Insert Data] | [Insert Data] |

| 7.4 | 25 | [Insert Data] | [Insert Data] |

| 1.2 | 37 | [Insert Data] | [Insert Data] |

| 4.5 | 37 | [Insert Data] | [Insert Data] |

| 6.8 | 37 | [Insert Data] | [Insert Data] |

| 7.4 | 37 | [Insert Data] | [Insert Data] |

Visualization of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies. The goal is to achieve 5-20% degradation of the drug substance[3].

Objective: To investigate the degradation pathways of this compound under various stress conditions.

A. Hydrolytic Degradation (Acid and Base Hydrolysis)

-

Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature.

-

Withdraw and analyze samples at appropriate time points.

C. Thermal Degradation

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Withdraw and analyze samples at various time points.

D. Photostability Testing

-

In accordance with ICH Q1B guidelines, expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4].

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability.

| Stress Condition | Time | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Heat (Solid) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Light (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization of Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

This technical guide provides a comprehensive set of methodologies for the characterization of the solubility and stability of this compound. While specific data for this compound is currently limited, the outlined protocols offer a robust framework for its evaluation. It is strongly recommended that the described experiments be conducted to generate a complete physicochemical profile. This data will be invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and consistency of this important chemical intermediate. The qualitative information suggesting poor solubility and instability underscores the necessity of these detailed investigations.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-bromopyridin-3-ol Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for the chemical intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. Due to the nature of this compound primarily as a building block in organic synthesis, publicly available, experimentally-derived spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is limited. This guide presents the available mass spectrometry data and a documented synthetic protocol.

Core Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of the free base, 2-Amino-4-bromopyridin-3-ol, would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The reported mass spectrometry data for the protonated molecule ([M+H]+) confirms this.

Table 1: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol

| Ion | m/z (amu) |

| [M+H]+ (for C5H579BrN2O) | 189.3 |

| [M+H]+ (for C5H581BrN2O) | 191.1 |

M represents the molecular weight of the free base, 2-Amino-4-bromopyridin-3-ol.

Experimental Protocols

The following section details a reported experimental protocol for the synthesis of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of 2-amino-3-hydroxypyridine.

Procedure:

-

A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.

-

The suspension is cooled to a temperature of 5-10 °C.

-

Bromine (11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

-

After the addition of bromine is complete, the reaction system is allowed to warm to room temperature.

-

The reaction mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.

-

Following the heating period, the reaction mixture is concentrated to yield the crude product.

-

The crude product is triturated with ether (3 x 50 mL) and subsequently dried under vacuum.

-

This process affords this compound as a dark brown solid.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Synthetic pathway for this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Potential Biological Activities of 2-Amino-4-bromopyridin-3-ol hydrobromide

Disclaimer: Publicly available scientific literature and databases contain limited to no information on the biological activities of the specific compound 2-Amino-4-bromopyridin-3-ol hydrobromide. This guide, therefore, outlines a proposed research framework to investigate its potential pharmacological properties based on the activities of structurally related aminopyridine and pyridinol derivatives. The data, protocols, and pathways described herein are hypothetical and intended to serve as a strategic template for researchers.

Introduction: Structural Rationale for Investigation

This compound belongs to the substituted aminopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.[1][2][3] The core aminopyridine scaffold is a versatile pharmacophore found in molecules with antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]

The presence of a hydroxyl group (pyridin-3-ol) suggests potential for hydrogen bonding interactions with biological targets, a feature common in kinase inhibitors.[7][8] Pyridinone derivatives, which are tautomers of hydroxypyridines, are known to engage with the hinge region of various protein kinases.[8][9] Furthermore, substituted aminopyridines have been developed as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[10]

Given this background, a systematic investigation into the biological activities of this compound is warranted. This document outlines a potential workflow for such an investigation.

Proposed Research Workflow

A tiered screening approach is proposed to efficiently identify and characterize the potential biological activities of the target compound. The workflow would begin with broad, high-throughput screening assays and progress to more specific, mechanism-of-action studies for any identified "hits."

Caption: Proposed workflow for screening the biological activity of this compound.

Hypothetical Data Presentation

Should the primary screening yield positive results, quantitative data would be crucial for comparing the compound's potency against various targets. The following tables illustrate how such data could be structured.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| EGFR | 85.2 | 0.75 |

| VEGFR2 | 79.8 | 1.20 |

| SRC | 45.1 | > 10 |

| ABL1 | 92.5 | 0.21 |

| ABL1 (T315I) | 15.3 | > 50 |

Table 2: Hypothetical Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.55 |

| A549 | Non-Small Cell Lung Cancer | 8.90 |

| MCF7 | Breast Adenocarcinoma | > 25 |

| HCT116 | Colorectal Carcinoma | 15.4 |

Detailed Experimental Protocols (Hypothetical)

This section provides detailed methodologies for key experiments that would be central to the investigation.

4.1. In Vitro Kinase Inhibition Assay (Example: ABL1 Kinase)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the ABL1 tyrosine kinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the ABL1 enzyme. Inhibition of the enzyme results in a decreased FRET signal.

-

Materials:

-

Recombinant human ABL1 enzyme (e.g., from Carna Biosciences).

-

Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).

-

ATP (Adenosine triphosphate).

-

Europium-labeled anti-phosphotyrosine antibody (e.g., LANCE® Eu-W1024).

-

Streptavidin-allophycocyanin (SA-APC) conjugate.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

-

Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

-

384-well low-volume white plates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a 2X enzyme/substrate mix (containing ABL1 enzyme and biotinylated peptide substrate) to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at its Km value for ABL1.

-

Incubate the reaction plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing EDTA, the Europium-labeled antibody, and SA-APC.

-

Incubate for a further 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

-

Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

4.2. Cell Viability (MTT) Assay

-

Objective: To determine the effect of the test compound on the metabolic activity and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells. These enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Procedure:

-

Seed cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours.

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.

-

Potential Mechanism of Action: ABL1 Kinase Inhibition Pathway

If the compound is identified as a potent ABL1 kinase inhibitor, it could interfere with the signaling pathway that drives the proliferation of certain cancer cells, such as those in Chronic Myeloid Leukemia (CML).

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-4-bromopyridin-3-ol hydrobromide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of 2-amino-4-arylpyridin-3-ol scaffolds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions and tolerance of various functional groups.[1][2]

Reaction Principle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[2] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1] The presence of the amino and hydroxyl groups on the pyridinyl ring, as well as the hydrobromide salt form of the starting material, necessitates careful selection of the base and other reaction conditions to ensure efficient coupling.

Generalized Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the following catalytic cycle.[1]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates may be required.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)[3]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[2]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0–4.0 equiv to neutralize the hydrobromide and facilitate the reaction)[2][3]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water)[2][3]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.[1][3]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][3]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-arylpyridin-3-ol.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related aminopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good |

| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | - | 99 |

| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | - | 82 |

| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86 |

Data adapted from references[3] and[4].

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following flowchart provides a logical approach to optimizing the reaction conditions for this compound.

Caption: Decision-making flowchart for optimizing Suzuki-Miyaura coupling conditions.

Safety Precautions

-

Palladium catalysts are flammable and toxic. Handle in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames.

-

Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions under an inert atmosphere should be handled with care.

These protocols and application notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) and exercise caution in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis and medicinal chemistry.[1][2] This reaction enables the synthesis of arylamines from aryl halides and a wide range of amine coupling partners under relatively mild conditions.[3] The substrate, 2-Amino-4-bromopyridin-3-ol hydrobromide, presents unique challenges due to the presence of a free hydroxyl group and its formulation as a hydrobromide salt. These features necessitate careful consideration of reaction conditions to achieve successful C-N bond formation while avoiding potential side reactions.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The provided methodologies are based on established principles for the amination of functionalized aryl bromides and substrates bearing acidic protons.

Key Considerations for the Amination of this compound

1. Management of the Hydrobromide Salt:

The substrate is provided as a hydrobromide salt, which will react with the base in the reaction mixture. Therefore, at least one extra equivalent of base must be added to neutralize the hydrobromide salt in addition to the amount required for the catalytic cycle.

2. Compatibility of the Free Hydroxyl Group:

The presence of a free hydroxyl group on the pyridine ring can lead to side reactions, such as O-arylation. While protection of the hydroxyl group is a possible strategy, recent advancements in ligand development have enabled successful Buchwald-Hartwig aminations on substrates with unprotected hydroxyl groups. The use of specific ligands and bases, such as bulky, electron-rich phosphine ligands in combination with weaker bases like cesium carbonate or potassium phosphate, can favor the desired N-arylation over O-arylation. In some cases, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been successfully employed with specific ligands to achieve chemoselective N-arylation in the presence of free hydroxyl groups.

Reaction Principle

The Buchwald-Hartwig amination of 2-Amino-4-bromopyridin-3-ol involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-4-bromopyridin-3-ol to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted aminopyridinol product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][4]

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a direct amination without protection of the hydroxyl group, which may be successful with a carefully chosen catalyst system. Protocol B includes a protection step for the hydroxyl group, which is a more general approach to ensure high yields, particularly with less reactive amines or when O-arylation is a significant side reaction.

Protocol A: Direct Amination of this compound

Materials:

-

This compound

-

Amine (e.g., primary or secondary alkyl- or arylamine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or sealed reaction vial

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the base (3.0-4.0 mmol). Note: At least two equivalents of base are needed to neutralize the hydrobromide and the proton of the amine. A third equivalent is often used to facilitate the catalytic cycle.

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Protocol B: Amination with Hydroxyl Group Protection

Step 1: Protection of the Hydroxyl Group

This is a general procedure and may need optimization based on the specific protecting group chosen (e.g., TBDMS, MOM, etc.).

-

Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DCM, THF).

-

Add a base (e.g., triethylamine, diisopropylethylamine, 2.5 mmol) to neutralize the hydrobromide and facilitate the protection reaction.

-

Add the protecting group reagent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), 1.2 mmol).

-

Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the protected intermediate by column chromatography.

Step 2: Buchwald-Hartwig Amination

Follow the procedure in Protocol A using the protected 2-Amino-4-bromopyridin-3-ol derivative. A wider range of bases, including stronger bases like NaOtBu or LHMDS, can often be used with protected substrates.

Step 3: Deprotection of the Hydroxyl Group

This procedure is dependent on the protecting group used.

-

Dissolve the purified N-arylated and protected product from Step 2 in a suitable solvent (e.g., THF for TBDMS deprotection).

-

Add the deprotecting reagent (e.g., Tetrabutylammonium fluoride (TBAF) for TBDMS).

-

Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

-

Work up the reaction appropriately to isolate the final deprotected product.

-

Purify the final product by column chromatography if necessary.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Dioxane | 110 | 12 | 95 |

| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |

| 3 | 2-Bromo-3-hydroxypyridine | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ (3) | Toluene | 100 | 24 | 75 |

| 4 | 4-Bromopyridine HCl | Piperidine | PdCl₂(dppf) (5) | - | K₂CO₃ (4) | DMF | 120 | 16 | 68 |

Note: The data in this table is illustrative and sourced from various publications on Buchwald-Hartwig amination of similar substrates. Actual yields and optimal conditions for this compound may vary.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General workflow for direct Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 2-amino-4-bromopyridin-3-ol hydrobromide. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridine scaffolds, which are prevalent in a wide range of biologically active compounds. The protocols provided herein are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions and are based on established procedures for structurally similar compounds. Optimization for specific substrates may be required.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[1] The subject of these notes, this compound, offers a unique scaffold for derivatization at the 4-position. The presence of the amino and hydroxyl groups can influence the reactivity of the substrate and may require careful consideration of reaction conditions. The hydrobromide salt form of the starting material necessitates the use of an additional equivalent of base to neutralize the salt and enable the catalytic cycle to proceed efficiently.

General Considerations

Starting Material: this compound is a salt. It is crucial to account for the hydrobromide by adding at least one extra equivalent of base to the reaction mixture to liberate the free amine.

3-Hydroxyl Group: The free hydroxyl group at the 3-position can potentially coordinate to the palladium catalyst or act as a nucleophile under certain conditions. While many cross-coupling reactions tolerate free hydroxyl groups, in some cases, protection may be necessary to improve yields or prevent side reactions. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.

Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[2]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-amino-3-hydroxypyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling.

Tabulated Reaction Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact yield. |

| Ligand | SPhos, XPhos, RuPhos (for Pd(OAc)₂) | Bulky electron-rich phosphine ligands are often effective. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | At least 3 equivalents are recommended to neutralize the HBr salt. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. |

| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

Detailed Experimental Protocol

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-amino-3-hydroxypyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

General Reaction Scheme

Caption: General scheme for the Sonogashira coupling.

Tabulated Reaction Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically used in conjunction with a copper(I) co-catalyst. |

| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |

| Base | Et₃N, DIPEA | A tertiary amine base is commonly used, acting as both base and solvent. |

| Solvent | DMF, THF, Acetonitrile | The choice of solvent can influence reaction rates and yields. |

| Temperature | Room temperature to 100 °C | Milder conditions are often possible compared to Suzuki coupling. |

Detailed Experimental Protocol

-

To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 3.0-4.0 eq.).

-

Add the terminal alkyne (1.1-1.5 eq.) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-(Alkyl/Aryl)amino-2-amino-3-hydroxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.

General Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Tabulated Reaction Conditions

| Parameter | Typical Conditions | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Often used as a pre-catalyst with a specific ligand. |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of ligand is critical and depends on the amine. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are used. |

| Temperature | 80-120 °C | Higher temperatures are often necessary for this coupling. |

Detailed Experimental Protocol

-

To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

General Experimental Workflow

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted aminopyridines. The protocols and data presented in these application notes serve as a valuable starting point for researchers in drug discovery and development. Careful consideration of the substrate's unique properties, particularly the hydrobromide salt and the 3-hydroxyl group, is essential for successful reaction optimization and the efficient generation of novel chemical entities.

References

- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 2. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]

- 3. WO2023172921A1 - Solid forms, salts, and processes of preparation of a cdk2 inhibitor - Google Patents [patents.google.com]

- 4. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

"2-Amino-4-bromopyridin-3-ol hydrobromide" reaction conditions and protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential reactivity of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established literature and provide a foundation for further research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of 2-amino-3-hydroxypyridine. This method is efficient and proceeds in high yield.

Experimental Protocol: Synthesis from 2-Amino-3-hydroxypyridine

This protocol is adapted from established chemical literature[1][2].

Materials:

-

2-Amino-3-hydroxypyridine

-

Bromine

-

Acetic acid

-

Diethyl ether

Procedure:

-

Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.

-

Cool the suspension to 5-10 °C using an ice bath.

-

Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.

-

After 12 hours, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.

-

Grind the crude solid with diethyl ether (3 x 50 mL) to remove impurities.

-

Dry the resulting solid under vacuum to afford this compound as a dark brown solid. The product can often be used in subsequent steps without further purification[1][2].

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-hydroxypyridine | [1][2] |

| Reagent | Bromine | [1][2] |

| Solvent | Acetic Acid | [1][2] |

| Temperature | 5-10 °C (addition), 120-125 °C (reaction) | [1][2] |

| Reaction Time | 12 hours | [1][2] |

| Yield | 48.5 g (from 20 g starting material) | [1][2] |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Reactions of 2-Amino-4-bromopyridin-3-ol

As a brominated pyridine derivative, 2-Amino-4-bromopyridin-3-ol is a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atom at the 4-position can be substituted to introduce a wide range of functional groups. While specific literature on the reactions of this exact compound is limited, the following protocols for similar substrates can be adapted.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the palladium catalyst and continue degassing for another 5 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., BINAP, Xantphos) (1-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

-

Add the solvent, followed by this compound and the amine.

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Synthetic Utility and Potential Derivatization

The following diagram illustrates the potential of 2-Amino-4-bromopyridin-3-ol as a scaffold for generating a library of substituted pyridinols through common cross-coupling reactions.

Caption: Potential synthetic pathways for the derivatization of 2-Amino-4-bromopyridin-3-ol.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-bromopyridin-3-ol hydrobromide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridin-3-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in constructing complex molecular architectures with diverse biological activities.[1] As a functionalized building block, 2-Amino-4-bromopyridin-3-ol hydrobromide offers multiple reaction sites for chemical modification, making it a valuable starting material for the generation of compound libraries in drug discovery programs. The strategic placement of amino, hydroxyl, and bromo substituents allows for selective derivatization to explore the chemical space around this core structure. This document provides detailed protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions, and discusses the potential applications of the resulting derivatives in targeting various disease pathways. The 2-aminopyridine moiety is a common feature in many kinase inhibitors and often plays a crucial role in binding to the kinase hinge region.[2]

Derivatization Strategies

The primary sites for derivatization on 2-Amino-4-bromopyridin-3-ol are the bromine atom at the C4 position, the amino group at C2, and the hydroxyl group at C3. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and a variety of organoboron reagents.[4][6] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with substrates containing potentially interfering functional groups like the amino and hydroxyl groups on the pyridine ring.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][5] This reaction provides a direct route to a wide range of N-substituted aminopyridine derivatives. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The selection of a suitable phosphine ligand is crucial to prevent catalyst deactivation and promote efficient coupling.[3]

Experimental Protocols

The following protocols are generalized starting points for the derivatization of this compound and may require optimization for specific substrates and scales. It is recommended to handle the hydrobromide salt with a base to liberate the free base of the aminopyridine before the reaction or to use an excess of the base in the reaction mixture.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol

Objective: To synthesize 4-aryl-2-aminopyridin-3-ol derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.1–1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (3.0 equiv. to neutralize the hydrobromide and facilitate the reaction), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-aminopyridin-3-ol derivative.

Quantitative Data (Hypothetical):

| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 82 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 68 |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 12 | 71 |

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol

Objective: To synthesize 4-(substituted amino)-2-aminopyridin-3-ol derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 4 mol%)

-

Base (e.g., NaOtBu, LiHMDS, 2.5-3.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, THF, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 3.0 equiv.).

-

Reactant Addition: Add the this compound (1.0 equiv.).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

-

Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner (1.2 equiv.) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Quantitative Data (Hypothetical):

| Entry | Amine Partner | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 110 | 18 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 14 | 81 |

| 4 | Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 73 |

Visualizations of Experimental Workflows and Signaling Pathways

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

Derivatives of 2-Amino-4-bromopyridin-3-ol are of significant interest in drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. Potential therapeutic applications include the development of kinase inhibitors and ion channel modulators.

Kinase Inhibitors

The aminopyridine core is a well-established scaffold for kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] Aminopyridine derivatives have been shown to inhibit various kinases, such as c-Jun N-terminal kinases (JNK), Bruton's tyrosine kinase (BTK), and Vaccinia-related kinases (VRK1 and VRK2).[2][9][10] The derivatization of 2-Amino-4-bromopyridin-3-ol at the C4 position can introduce substituents that occupy the ATP-binding site of kinases, leading to potent and selective inhibition. The amino group at C2 often forms key hydrogen bond interactions with the hinge region of the kinase.

Caption: Potential mechanism of action for a kinase inhibitor.

Ion Channel Modulators

Aminopyridine derivatives are also known to modulate the activity of various ion channels. For instance, 4-aminopyridine is a known blocker of voltage-gated potassium (Kv) channels and has been investigated for its therapeutic potential in neurological disorders like multiple sclerosis.[11][12] It has also been shown to affect the activity of other channels, such as high voltage-activated Ca²⁺ channels (HVACCs) and acid-sensing ion channels (ASICs).[12][13] By synthesizing a library of derivatives from 2-Amino-4-bromopyridin-3-ol, researchers can screen for novel ion channel modulators with improved potency and selectivity, which could be valuable for treating a range of conditions including epilepsy, chronic pain, and cardiovascular diseases.

G-Protein Coupled Receptor (GPCR) Ligands

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant portion of approved drugs.[14] The aminopyridine scaffold, while more commonly associated with kinases, can also be incorporated into ligands for GPCRs. The versatile derivatization of 2-Amino-4-bromopyridin-3-ol allows for the introduction of pharmacophoric features necessary for binding to various GPCRs, such as those for adenosine, dopamine, and serotonin.[15] This opens up possibilities for developing novel therapeutics for neurological and psychiatric disorders.[16]

Conclusion

This compound is a versatile and valuable building block for drug discovery. The protocols outlined in these application notes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for generating diverse libraries of novel compounds. The resulting derivatives hold significant promise as modulators of key biological targets, particularly kinases and ion channels, and warrant further investigation for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 9. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azolifesciences.com [azolifesciences.com]

- 15. Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrpr.com [ijrpr.com]

The Versatile Building Block: 2-Amino-4-bromopyridin-3-ol Hydrobromide in Agrochemical Innovation

For Immediate Release

[City, State] – December 26, 2025 – In the continuous quest for more effective and sustainable crop protection solutions, the strategic use of versatile chemical intermediates is paramount. Among these, 2-Amino-4-bromopyridin-3-ol hydrobromide is emerging as a significant building block for the synthesis of novel agrochemicals. Its unique trifunctional pyridine structure, featuring an amino group, a hydroxyl group, and a bromine atom, offers a rich platform for chemical derivatization, enabling the development of next-generation fungicides, herbicides, and insecticides.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the potential of this compound in creating innovative agrochemical active ingredients.

Application Notes

This compound serves as a key precursor for various classes of agrochemicals. The reactivity of its functional groups allows for targeted modifications to fine-tune biological activity, selectivity, and environmental profiles.

-

Fungicide Development: The 2-amino and 3-hydroxyl groups are strategically positioned to form heterocyclic ring systems, a common feature in many commercial fungicides. For instance, these groups can be cyclized to form oxazolo[4,5-b]pyridine derivatives. The bromine atom at the 4-position provides a site for cross-coupling reactions to introduce further diversity and enhance fungicidal potency.

-